

Structure-activity relationship (SAR) studies of "2-Amino-5-phenyl-3-furonitrile" derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-phenyl-3-furonitrile

Cat. No.: B081530

[Get Quote](#)

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-carbonitrile-containing Heterocycles and Related Phenyl-Furan Derivatives

This guide provides a comparative analysis of the structure-activity relationships (SAR) of heterocyclic compounds structurally related to **"2-Amino-5-phenyl-3-furonitrile."** Due to a lack of direct SAR studies on this specific scaffold, this document extrapolates potential SAR principles from published data on analogous structures, including pyranochromene derivatives and other furan-containing compounds. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of Pyranochromene Derivatives

A study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which share a 2-amino-3-carbonitrile moiety with the target scaffold, revealed significant antiproliferative activity against a panel of human tumor cell lines. The SAR of these compounds is summarized below.

Data Presentation: Antiproliferative Activity (IC₅₀ in μ M)

Compo und	R Group (Aryl)	HT-29	EA.hy92 6	HCT-116 p53-/-	518A2	KB-V1	MCF-7
1f	3,5- difluorophenyl	-	-	-	-	-	-
1e	3,4- difluorophenyl	Inactive	Inactive	Inactive	Inactive	Inactive	Inactive
1g	3,4,5- trifluorophenyl	Inactive	Inactive	Inactive	Inactive	Inactive	Inactive
1h	3,4- dichlorophenyl	Active	Active	Active	Inactive	Inactive	Inactive
1j	3- pentafluorothiophenyl	0.4	0.15	0.04	Inactive	Inactive	Inactive
1l	3- cyanophenyl	Moderately Active					

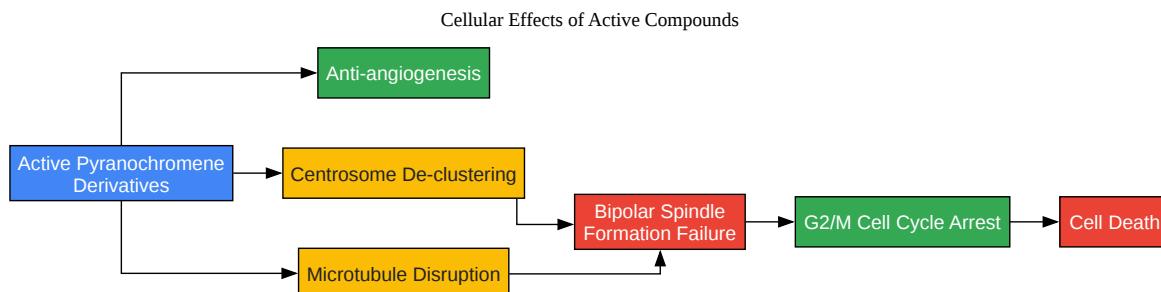
Data extracted from a study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles[1]. "-" indicates data not provided.

Key SAR Observations:

- Halogen Substitution: The position and nature of halogen substituents on the 4-aryl ring significantly impact activity and selectivity. While some fluorinated derivatives were moderately active (1f) or inactive (1e, 1g), the dichlorophenyl analog (1h) showed activity against specific cell lines (HT-29, EA.hy926, and HCT-116)[1].

- Pentafluorothiophenyl Group: The presence of a 3-pentafluorothiophenyl group (1j) resulted in high potency and selectivity, particularly against EA.hy926 and HCT-116 p53-/ cells[1].
- Cyano Group: A 3-cyanophenyl substituent (1l) conferred moderate but non-specific activity across all tested cancer cell lines[1].

Experimental Protocols


Antiproliferative Assay:

- Cell Culture: Human tumor cell lines were grown in appropriate media supplemented with fetal calf serum and antibiotics.
- Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.
- MTT Assay: After a 72-hour incubation period, cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a specific wavelength to quantify the formation of formazan, which is proportional to the number of viable cells.
- IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from dose-response curves.

Mechanism of Action: Microtubule Disruption and Centrosome De-clustering

Selected active compounds were found to induce G2/M cell cycle arrest in 518A2 melanoma cells. This was associated with microtubule disruption and the phenomenon of centrosome de-clustering, which is a characteristic of cancer cells that cannot form a proper bipolar spindle, leading to genomic instability and cell death[1]. These compounds also exhibited anti-angiogenic effects both in vitro and in vivo[1].

Signaling Pathway Visualization

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for active pyranochromene derivatives.

Antitubercular Activity of Furan-2-carboxylic Acid Derivatives

While the core scaffold is different, studies on furan-2-carboxylic acid derivatives provide insights into the importance of the furan ring and substitutions on the phenyl ring for biological activity against *Mycobacterium tuberculosis* (Mtb).

Data Presentation: MbtI Inhibition and Antitubercular Activity

Compound	R Group (on Phenyl Ring)	MbtI IC ₅₀ (μM)	Mtb MIC ₉₉ (μM)
IV	3-cyano-5-(trifluoromethyl)	~15	< 250
V	2,4-bis(trifluoromethyl)	~19	> 250

Data extracted from a study on furan-2-carboxylic acid derivatives as MbtI inhibitors[2].

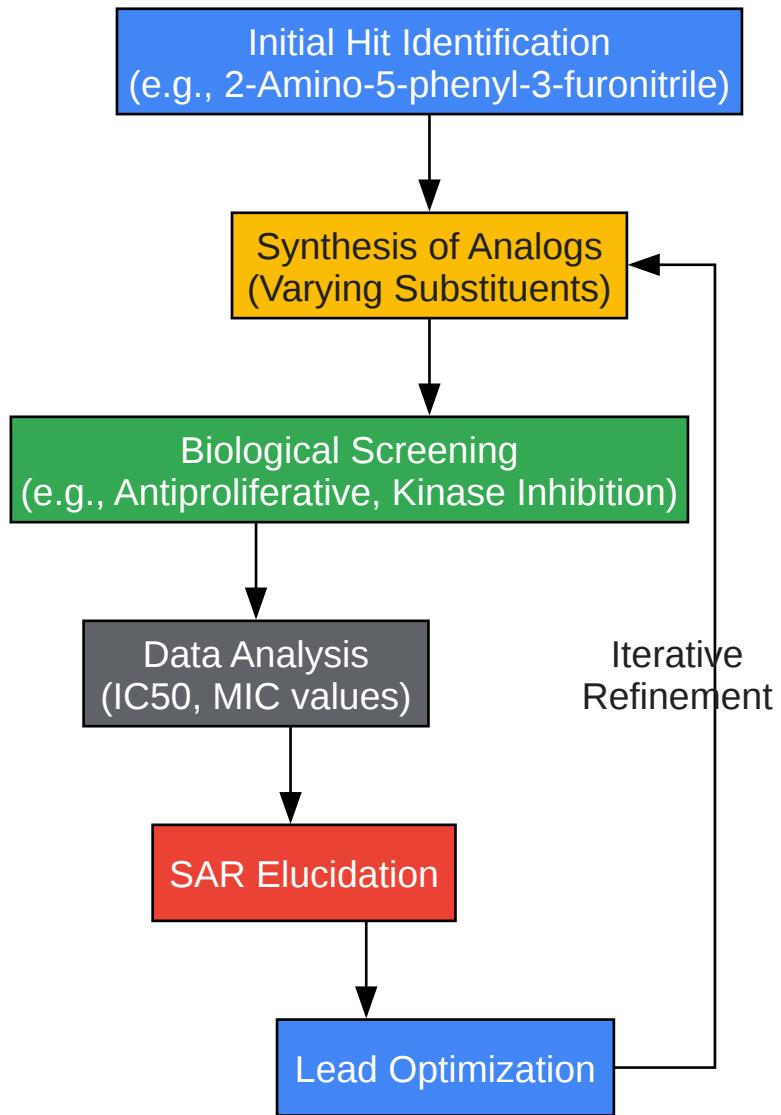
Key SAR Observations:

- **Furan Moiety:** The furan ring was identified as a crucial part of the pharmacophore for Mbtl inhibition and antimycobacterial activity when compared to other heterocycles like thiophene, thiazole, oxazole, and imidazole[2].
- **Phenyl Ring Substitution:** The position of substituents on the phenyl ring is critical. Compound IV, with a 3-cyano-5-(trifluoromethyl)phenyl group, showed comparable inhibitory properties to previous lead compounds but had better antitubercular activity[2]. This highlights the potential importance of electron-withdrawing groups at the meta positions.

Experimental Protocols

Mbtl Inhibition Assay:

- **Enzyme Expression and Purification:** The salicylate synthase Mbtl from *M. tuberculosis* was expressed and purified.
- **Inhibition Assay:** The enzymatic activity was measured in the presence of varying concentrations of the test compounds. The assay typically monitors the conversion of a substrate to a product, and the inhibition is calculated relative to a control without the inhibitor.
- **IC50 Determination:** The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) was determined from dose-response curves.


Antitubercular Activity (MIC99) Assay:

- **Bacterial Culture:** *M. tuberculosis* was cultured in an appropriate broth medium.
- **Compound Treatment:** The bacteria were exposed to serial dilutions of the test compounds in microplates.
- **Growth Inhibition Measurement:** After a defined incubation period, bacterial growth was assessed, typically by measuring optical density or using a viability indicator dye.
- **MIC99 Determination:** The minimum inhibitory concentration required to inhibit 99% of bacterial growth (MIC99) was determined.

Logical SAR Workflow for Drug Discovery

The process of elucidating the SAR of a novel compound series follows a logical progression from initial screening to lead optimization.

Structure-Activity Relationship (SAR) Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for SAR studies in drug discovery.

Conclusion and Future Directions

While direct SAR studies on "**2-Amino-5-phenyl-3-furonitrile**" derivatives are not readily available in the published literature, the analysis of structurally related compounds provides valuable insights for future research. The 2-amino-3-carbonitrile moiety appears to be a viable pharmacophore for anticancer activity, with significant potential for modulation through substitution on an appended aryl ring. Similarly, the phenyl-furan scaffold is a known motif in compounds with antitubercular properties.

Future research should focus on the synthesis and biological evaluation of a focused library of **2-amino-5-phenyl-3-furonitrile** derivatives with systematic variations of substituents on the phenyl ring to establish a clear SAR for this promising scaffold. High-throughput screening against various biological targets, such as kinases and microbial enzymes, could uncover novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of "2-Amino-5-phenyl-3-furonitrile" derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081530#structure-activity-relationship-sar-studies-of-2-amino-5-phenyl-3-furonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com